

Application Notes and Protocols: 3-(2-Hydroxyethyl)-6-methyluracil

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Compound of Interest

Compound Name: 3-(2-Hydroxyethyl)-6-methyluracil

CAS No.: 20551-25-1

Cat. No.: B1586177

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A Guide for Investigators in Cellular Biology and Antiviral Drug Development

Abstract

This document provides a comprehensive technical guide for the experimental use of **3-(2-Hydroxyethyl)-6-methyluracil**. While specific research on this particular derivative is emerging, the broader class of 6-methyluracil compounds has demonstrated significant biological activities, including wound healing, regenerative potential, and antiviral properties.[1] [2][3] Pyrimidine derivatives are a cornerstone in medicinal chemistry, known for a wide array of pharmacological effects such as anti-inflammatory, antiviral, and antitumor activities.[4] This guide synthesizes the available information on 6-methyluracil analogues to propose robust, validated protocols for investigating the potential of **3-(2-Hydroxyethyl)-6-methyluracil** in two key research areas: 1) Assessment of Antiviral Efficacy and 2) Evaluation of Cellular Proliferation and Cytotoxicity.

Compound Overview and Properties

3-(2-Hydroxyethyl)-6-methyluracil belongs to the pyrimidinedione family. The core 6-methyluracil structure has been recognized for its therapeutic potential, including its use in regulating lipid peroxidation and promoting wound healing.[1][2][3] The addition of a 2-hydroxyethyl group at the N3 position may alter its solubility, cell permeability, and target engagement profile compared to the parent compound. Understanding its fundamental properties is critical for accurate and reproducible experimental design.

Table 1: Physicochemical Properties of **3-(2-Hydroxyethyl)-6-methyluracil**

Property	Value	Source
IUPAC Name	3-(2-hydroxyethyl)-6-methyl-1H-pyrimidine-2,4-dione	[5]
CAS Number	20551-25-1	[5][6]
Molecular Formula	C ₇ H ₁₀ N ₂ O ₃	[5][6]
Molecular Weight	170.17 g/mol	[5][6]
Melting Point	212-216 °C	[7]
Predicted Density	1.280 g/cm ³	[7]
Predicted pKa	9.54 ± 0.40	[7]

Safety and Handling

Prior to any experimentation, it is crucial to understand and implement appropriate safety measures.

- GHS Hazard Classification: According to aggregated data from the European Chemicals Agency (ECHA), this compound is classified as:
 - H302: Harmful if swallowed (Acute Toxicity, Oral, Category 4).[5]
 - H411: Toxic to aquatic life with long lasting effects (Hazardous to the aquatic environment, long-term hazard, Category 2).[5]
- Recommended Precautions (P-statements):

- P264: Wash hands thoroughly after handling.[5]
- P270: Do not eat, drink or smoke when using this product.[5]
- P273: Avoid release to the environment.[5]
- P301+P317: IF SWALLOWED: Get medical help.[5]
- P501: Dispose of contents/container to an approved waste disposal plant.[5]
- Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile) when handling the compound.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Preparation of Stock Solutions

Accurate preparation of stock solutions is the foundation of reliable experimental results. The choice of solvent should be based on maximizing solubility while minimizing solvent-induced effects on the biological system.

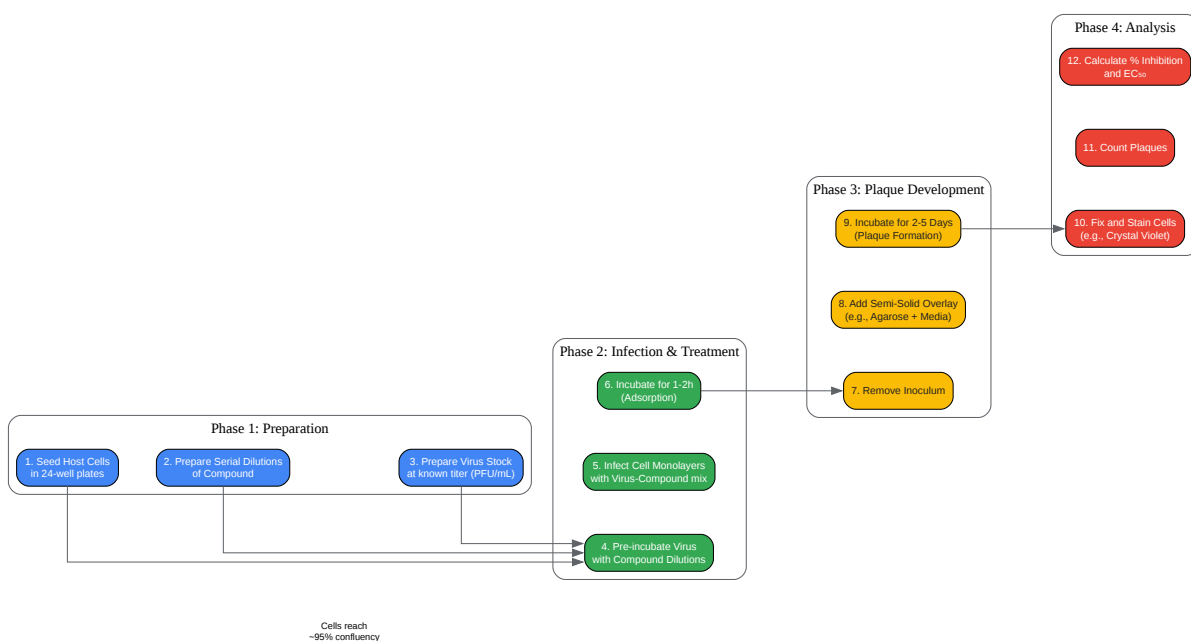
Protocol 3.1: Preparation of a 100 mM DMSO Stock Solution

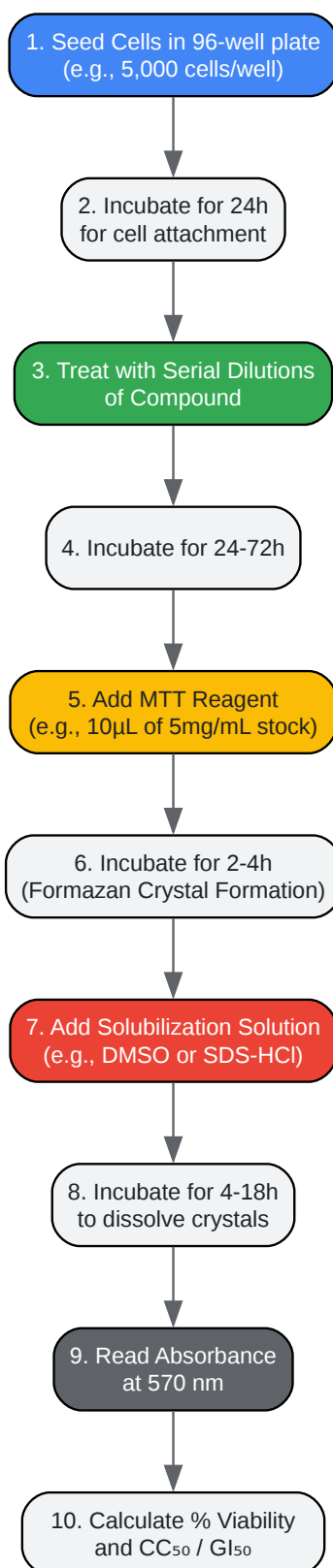
- Rationale: Dimethyl sulfoxide (DMSO) is a common solvent for organic compounds in biological assays. A high-concentration stock allows for minimal final solvent concentration in the culture medium, reducing potential artifacts.
- Calculation:
 - Molecular Weight (MW) = 170.17 g/mol .
 - To make 1 mL of a 100 mM (0.1 M) solution, you need: $0.1 \text{ mol/L} * 170.17 \text{ g/mol} * 0.001 \text{ L} = 0.017017 \text{ g} = 17.02 \text{ mg}$.
- Procedure:
 - Weigh out 17.02 mg of **3-(2-Hydroxyethyl)-6-methyluracil** using an analytical balance.

- Transfer the powder to a sterile 1.5 mL or 2.0 mL microcentrifuge tube.
- Add 1.0 mL of sterile, cell culture-grade DMSO.
- Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be required.
- Aliquot into smaller volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles.
- Store aliquots at -20°C or -80°C for long-term stability.

Application Protocol: Antiviral Activity Screening

The structural similarity of **3-(2-Hydroxyethyl)-6-methyluracil** to other pyrimidine derivatives with known antiviral properties suggests its potential as an antiviral agent.^{[4][8]} A standard method to screen for such activity is the Plaque Reduction Neutralization Test (PRNT), which measures the ability of a compound to inhibit virus-induced cell death and plaque formation.





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Caption: Workflow for an MTT-based cell viability and cytotoxicity assay.

Protocol 5.1: MTT Assay

- Cell Seeding:
 - Seed a relevant cell line (e.g., A549 lung epithelial cells, HEK293T) into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 μ L of complete medium).
 - Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
- Compound Treatment:
 - Prepare serial dilutions of **3-(2-Hydroxyethyl)-6-methyluracil** in complete culture medium at 2x the final desired concentrations.
 - Controls: Include "cells only" (untreated) wells and "vehicle control" wells. A positive control for cytotoxicity (e.g., doxorubicin) is also recommended.
 - Remove the old medium from the cells and add 100 μ L of the appropriate compound dilution or control medium to each well.
 - Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
- MTT Addition and Incubation:
 - Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
 - Add 10 μ L of the MTT stock solution to each well (final concentration 0.5 mg/mL).
 - Incubate for 2-4 hours at 37°C.
 - Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
- Solubilization and Measurement:
 - After incubation, carefully remove the medium.

- Add 100 μL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
- Incubate for at least 4 hours (for SDS) or mix gently for 15 minutes (for DMSO) at room temperature, protected from light.
- Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm if desired.
- Data Analysis:
 - Subtract the background absorbance (from wells with medium only).
 - Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).
 - Plot the percentage of viability against the log of the compound concentration to determine the 50% cytotoxic concentration (CC_{50}) or 50% growth inhibition (GI_{50}).

Table 2: Example Data Layout for MTT Assay Analysis

Concentration (μM)	Absorbance (OD_{570})	% Viability vs. Vehicle
Vehicle Control	1.250	100%
0.1	1.245	99.6%
1	1.210	96.8%
10	1.150	92.0%
50	0.850	68.0%
100	0.610	48.8%
200	0.320	25.6%

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